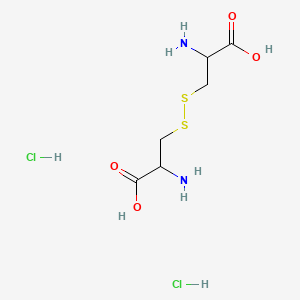

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride, also known as S-(2-Aminopropyl)-3,3'-dithiodipropionic acid dihydrochloride (DTDPA-HCl), is a dithiodipropionic acid derivative which has been widely used in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 463.14 g/mol and a melting point of 149-152 °C. DTDPA-HCl has been used in a variety of applications due to its ability to act as a chelating agent, a reducing agent, and an electron-transfer mediator.

Scientific Research Applications

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride is a compound of interest in various fields of scientific research. However, due to the specific nature of the request and the complex chemical structure of this compound, direct references to its applications in literature are scarce or not directly available under the queried name. Instead, I will discuss related research areas and compounds that share structural or functional similarities to provide insights into potential applications.

Sulfur Compound Research Applications

Sulfur compounds, particularly those containing disulfide bonds, play critical roles in various biochemical and industrial processes. Disulfide bonds are crucial for the structural integrity of proteins and enzymes. Research on sulfur-containing compounds has extended into areas such as corrosion inhibition, drug development, and the synthesis of novel materials.

Corrosion Inhibition : Sulfur compounds, including sulfamic acid and related derivatives, have been studied for their corrosion inhibitory properties. They serve as environmentally friendly alternatives for industrial cleaning and corrosion protection in metallic surfaces. These compounds work by forming a protective layer on metals, preventing oxidative damage in acidic environments (Verma & Quraishi, 2022).

Drug Development and Bioactive Compounds : Sulfur-containing compounds, such as those derived from isoxazolin-5-one and 3-nitropropanoic acid, show significant bioactivity. These compounds have been identified in various organisms, including plants, insects, and fungi, indicating their potential in drug discovery and pharmacological studies (Becker et al., 2017).

Antioxidant Capacity and Food Science : Sulfur compounds are also explored for their antioxidant properties. Studies on compounds like ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation-based assays highlight the complex reaction pathways and potential health benefits of sulfur-containing antioxidants. These findings are crucial for food science, offering insights into food preservation and the development of health supplements (Ilyasov et al., 2020).

properties

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZUQPEIHGQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920449 |

Source

|

| Record name | Cystine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride | |

CAS RN |

90350-38-2 |

Source

|

| Record name | Cystine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.